Cas no 101832-42-2 (3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}-N-(3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}propyl)-N-methylpropan-1-amine)
![3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}-N-(3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}propyl)-N-methylpropan-1-amine structure](https://it.kuujia.com/scimg/cas/101832-42-2x500.png)
101832-42-2 structure
Nome del prodotto:3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}-N-(3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}propyl)-N-methylpropan-1-amine
3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}-N-(3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}propyl)-N-methylpropan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-[3-[(dimethylamino)methyl]-2-bicyclo[2.2.1]heptanyl]-N-[3-[3-[(dimethylamino)methyl]-2-bicyclo[2.2.1]heptanyl]propyl]-N-methylpropan-1-amine
- 3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}-N-(3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}propyl)-N-methylpropan-1-amine
- 2-Norbornanemethylamine, 3,3'-methyliminobis(trimethylene)bis(N,N-dimethyl-
- DTXSID00906694
- N,N-Bis(3-(dimethylaminomethyl)-2-bicyclo(2.2.1)-heptanpropyl)methylamine
- 3-{3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-yl}-N-(3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]heptan-2-yl}propyl)-N-methylpropan-1-amine
- 101832-42-2
-
- Inchi: InChI=1S/C27H51N3/c1-28(2)18-26-22-12-10-20(16-22)24(26)8-6-14-30(5)15-7-9-25-21-11-13-23(17-21)27(25)19-29(3)4/h20-27H,6-19H2,1-5H3
- Chiave InChI: BDEQHASKFVHNTC-UHFFFAOYSA-N
- Sorrisi: CN(C)CC1C2CCC(C2)C1CCCN(C)CCCC3C4CCC(C4)C3CN(C)C
Proprietà calcolate
- Massa esatta: 417.40863
- Massa monoisotopica: 417.408
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 30
- Conta legami ruotabili: 12
- Complessità: 486
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 8
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.2
- Superficie polare topologica: 9.7Ų
Proprietà sperimentali
- Densità: 0.957
- Punto di ebollizione: 486.6°C at 760 mmHg
- Punto di infiammabilità: 220.9°C
- Indice di rifrazione: 1.508
- PSA: 9.72
- LogP: 4.92640
3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}-N-(3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}propyl)-N-methylpropan-1-amine Letteratura correlata
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
2. Book reviews
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
101832-42-2 (3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}-N-(3-{3-[(dimethylamino)methyl]bicyclo[2.2.1]hept-2-yl}propyl)-N-methylpropan-1-amine) Prodotti correlati
- 16607-80-0(N,N-Dimethylcyclohexanemethylamine)
- 941890-63-7(2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate)
- 2684216-48-4(Gly3-VC-PAB-MMAE)
- 2169596-39-6(tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate)
- 1361769-84-7(Ethyl 2-(aminomethyl)-6-methyl-4-(trifluoromethoxy)pyridine-3-carboxylate)
- 1221793-63-0(2-Ethoxy-8-methylquinoline)
- 2034513-98-7(2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylacetamide)
- 2387920-49-0(Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate)
- 899911-26-3(1-(3,4-dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.6undec-3-ene-2-thione)
- 1805323-68-5(2-Amino-3-(bromomethyl)-6-(difluoromethyl)-4-fluoropyridine)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
